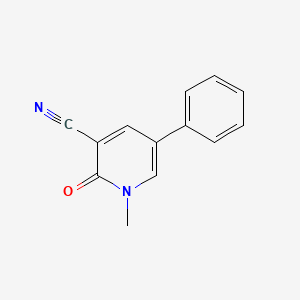

1-Methyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Description

Properties

IUPAC Name |

1-methyl-2-oxo-5-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-15-9-12(7-11(8-14)13(15)16)10-5-3-2-4-6-10/h2-7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJMBXOGLZMLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Oxidation typically yields oxo derivatives.

Reduction: Reduction can produce amine derivatives.

Substitution: Substitution reactions yield various substituted phenyl derivatives.

Scientific Research Applications

1-Methyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the substituents, molecular formulas, and key physicochemical properties of 1-methyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile with structurally related derivatives:

Notes:

- The phenyl group at position 5 in the target compound likely enhances aromatic interactions in biological systems, similar to the trifluoromethylphenyl group in .

- The nitrile group at position 3 is a common pharmacophore, contributing to hydrogen bonding and metabolic stability .

Antioxidant and Antimicrobial Properties

Pyridinecarbonitriles with electron-withdrawing groups (e.g., halogens, nitriles) exhibit notable bioactivity:

- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (analog from ) showed 79.05% antioxidant activity (DPPH assay), comparable to ascorbic acid (82.71%).

- Substitution patterns influence efficacy: Methoxy groups (e.g., in ) reduce antioxidant activity (17.55% at 12 ppm), while bromophenyl groups enhance it .

- Moderate antibacterial activity against Staphylococcus aureus and Escherichia coli is observed in analogs with bulky aryl substituents .

Pharmacological Potential

- The fluoro-hydroxybenzoyl analog in is used as a synthetic intermediate for kinase inhibitors, highlighting the versatility of pyridinecarbonitriles in drug discovery.

Biological Activity

1-Methyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure indicates the presence of a pyridine ring, a carbonyl group, and a phenyl substituent, which may contribute to its biological activity.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant activity is often measured using various assays, such as DPPH and ABTS radical scavenging assays.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| This compound | 25 | DPPH |

| Similar Compound A | 30 | DPPH |

| Similar Compound B | 15 | ABTS |

Neuroprotective Effects

In vitro studies have shown that this compound acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs). This modulation can enhance synaptic transmission and may have therapeutic implications for neurodegenerative diseases.

Case Study: Neuroprotective Mechanism

In a study involving rat models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress in the brain. The modulation of nAChRs was identified as a key mechanism underlying these effects .

The biological activity of this compound can be attributed to several mechanisms:

- Allosteric Modulation : Enhances the activity of nAChRs, leading to increased neurotransmitter release.

- Radical Scavenging : Neutralizes free radicals, thereby protecting cells from oxidative damage.

- Anti-inflammatory Effects : Reduces pro-inflammatory cytokines in cellular models.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and related derivatives. For instance, modifications to the phenyl group have been explored to enhance potency and selectivity towards specific receptors.

Table 2: Structure-Activity Relationship (SAR)

| Derivative | Activity (EC50 µM) | Comments |

|---|---|---|

| Parent Compound | 0.5 | Baseline activity |

| Methyl Substituted | 0.3 | Increased potency |

| Ethyl Substituted | 0.25 | Further enhanced activity |

Q & A

Q. What are the optimal synthetic routes for 1-Methyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile, and how can purity be maximized?

The synthesis of dihydropyridinecarbonitriles typically involves multi-step pathways. A common approach involves:

- Cyclocondensation : Reacting substituted acetophenones (e.g., methyl-substituted derivatives) with aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux (10–20 hours) .

- Purification : Crystallization from DMF/ethanol (1:2) mixtures yields high-purity products. Purity assessment via thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) is critical .

- Yield Optimization : Adjusting stoichiometric ratios of ammonium acetate (up to 8 equivalents) enhances cyclization efficiency .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Spectroscopy : Use - and -NMR to confirm substitution patterns and aromaticity. IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2210 cm, C=O at ~1642 cm) .

- Mass Spectrometry (MS) : High-resolution MS (EI or ESI) confirms molecular weight and fragmentation patterns. For example, a molecular ion peak at m/z 320 (M) was reported for a related fluorophenyl analogue .

- X-ray Crystallography : SHELXL or SHELXTL software (via SHELX suite) refines crystal structures, resolving bond lengths and angles for tautomeric forms .

Q. What solvent systems are recommended for solubility and reactivity studies?

- Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions like nucleophilic substitutions.

- Ethanol/water mixtures are ideal for recrystallization, balancing solubility and yield .

- Reactivity in basic conditions : Use NaOH/EtOH for hydrolysis or KCO/DMF for coupling reactions, as seen in similar dihydropyridines .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to improve COX-2 inhibition potency, as demonstrated in related pyridinecarbonitriles .

- Tautomerism Analysis : Investigate keto-enol tautomerism via -NMR in DMSO-d; shifts in NH or OH protons indicate dominant tautomeric forms .

- In silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2, validated by IC assays .

Q. How do polymorphism and crystallographic packing affect physicochemical stability?

- Polymorph Screening : Use solvent-drop grinding or temperature-gradient crystallization to isolate polymorphs. SHELXL refinement identifies hydrogen-bonding networks influencing stability .

- Thermal Analysis : Differential scanning calorimetry (DSC) detects melting point variations (e.g., 301–303°C for a fluorophenyl analogue) linked to packing efficiency .

Q. What strategies resolve contradictions in biological data across studies?

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) to minimize variability .

- Metabolic Stability Tests : Incubate with liver microsomes to assess cytochrome P450 interactions, which may explain discrepancies in in vivo vs. in vitro activity .

- Data Reprodubility : Cross-validate findings using orthogonal techniques (e.g., SPR for binding kinetics vs. fluorescence polarization) .

Methodological Considerations

Q. What safety protocols are critical during handling and storage?

Q. How should researchers address synthetic byproducts or impurities?

- HPLC-PDA Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects and quantifies impurities. Adjust mobile phase pH to 3.0 (with TFA) for optimal resolution .

- Mechanistic Studies : Use LC-MS to trace byproduct formation pathways, such as incomplete cyclization or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.